Butyl 2-methoxyethyl ether

Description

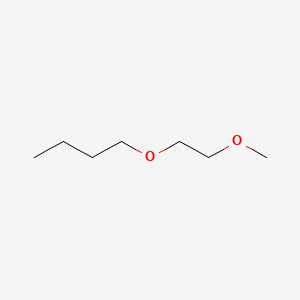

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFQEFFBRPGSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928119 | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-98-1, 500005-29-8 | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-methoxyethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxanonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-methoxyethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Butyl 2-Methoxyethyl Ether (BMEE)

This technical guide is structured to provide actionable, high-precision data for researchers and formulation scientists. It synthesizes specific physicochemical data, synthesis protocols, and application logic for Butyl 2-methoxyethyl ether (CAS 13343-98-1).

Synonyms: 1-(2-Methoxyethoxy)butane; Ethylene Glycol Butyl Methyl Ether; 2,5-Dioxanonane. CAS Registry Number: 13343-98-1[1][2][3][4][5]

Executive Summary

This compound (BMEE) is a mixed dialkyl glycol ether characterized by its amphiphilic nature and aprotic solvent properties. Unlike its mono-alkyl analogs (e.g., 2-Butoxyethanol), BMEE lacks a hydroxyl donor group, rendering it chemically inert to strong bases and reducing agents. This "capped" structure makes it a critical solvent candidate for organometallic synthesis (Grignard reagents), lithium-ion battery electrolytes, and high-performance inkjet formulations where hydroxyl reactivity is detrimental.

Physicochemical Profile

The following data aggregates experimental values and thermodynamic descriptors essential for process design and solubility modeling.

Table 1: Core Physical Properties

| Property | Value | Unit | Source/Notes |

| Molecular Formula | C₇H₁₆O₂ | - | - |

| Molecular Weight | 132.20 | g/mol | - |

| Boiling Point | 151 – 157 | °C | Range across commercial grades [1, 2] |

| Density (25°C) | 0.841 | g/cm³ | Derived from Molar Volume (157.2 cc/mol) [2] |

| Refractive Index | ~1.405 | nD20 | Estimated based on homolog trends |

| Flash Point | ~45 - 50 | °C | Flammable Liquid (Cat 3) [3] |

| Solubility in Water | Partial | - | Exhibits inverse solubility vs. temperature |

Hansen Solubility Parameters (HSP)

For formulation scientists, BMEE’s solvency profile is best described using Hansen parameters. Its low hydrogen-bonding term (

| Parameter | Symbol | Value (MPa½) | Significance |

| Dispersion | 15.5 | Moderate van der Waals interactions | |

| Polarity | 5.2 | Low-to-moderate dipole moment | |

| H-Bonding | 4.9 | Critical: Low value indicates aprotic character | |

| Molar Volume | 157.2 | cc/mol |

Data Source: Hansen Solubility Parameters Handbook [2].

Synthesis & Production Protocol

Objective: Synthesis of high-purity BMEE via Williamson Ether Synthesis. Rationale: Direct alkylation of 2-butoxyethanol is preferred over 2-methoxyethanol due to the lower toxicity of the butoxy starting material and the higher boiling point of the product, facilitating separation.

Experimental Workflow

The synthesis relies on the irreversible deprotonation of the alcohol followed by SN2 substitution.

Reagents:

-

Substrate: 2-Butoxyethanol (Ethylene glycol monobutyl ether) - Dried over 3Å sieves.

-

Base: Sodium Hydride (NaH) - 60% dispersion in mineral oil.

-

Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

-

Activation: In a flame-dried 3-neck flask under Nitrogen (

), wash NaH (1.1 eq) with dry hexane to remove mineral oil. Suspend in anhydrous THF. -

Alkoxide Formation: Dropwise add 2-Butoxyethanol (1.0 eq) at 0°C. Evolution of

gas will be vigorous. Stir at room temperature (RT) for 1 hour until gas evolution ceases. -

Alkylation: Cool the solution to 0°C. Add Methyl Iodide (1.2 eq) dropwise. The reaction is exothermic.

-

Reflux: Warm to RT, then reflux at 60°C for 4–6 hours to drive the SN2 reaction to completion.

-

Quench & Workup: Cool to 0°C. Quench excess NaH carefully with isopropanol, then water. Extract with diethyl ether. Wash organics with brine, dry over

, and concentrate. -

Purification: Distill the crude oil. Collect the fraction boiling at 150–152°C (atmospheric pressure).

Visualization: Synthesis Pathway

Figure 1: Step-wise Williamson ether synthesis pathway for BMEE production.

Applications in Research & Development

A. Organometallic Chemistry (Grignard & Lithium Reagents)

BMEE serves as a superior alternative to diethyl ether and THF in specific high-temperature organometallic reactions.

-

Chelation Effect: The two oxygen atoms in the 1,4-position (separated by an ethylene bridge) allow for bidentate chelation of metal cations (

, -

Safety Advantage: Higher boiling point (151°C) vs. THF (66°C) allows for higher reaction temperatures without pressurized vessels.

B. Electrolyte Systems

In battery research, BMEE is investigated as a co-solvent for electrolytes.

-

Voltage Stability: The absence of labile protons (unlike mono-glycol ethers) provides a wide electrochemical window.

-

Viscosity Management: Used to lower the viscosity of high-dielectric carbonates (like Ethylene Carbonate) while maintaining ionic conductivity via chelation.

C. Advanced Formulations (Inkjet & Coatings)

BMEE is used in non-aqueous inkjet inks where "cap-off" time is critical.

-

Mechanism: Its low vapor pressure prevents nozzle clogging, while its specific HSP values (

) allow it to solvate a wide range of resin binders and pigments without attacking printer components.

Visualization: Solvency Logic

Figure 2: Mechanistic basis for BMEE applications across diverse chemical sectors.

Safety & Handling (E-E-A-T)

While BMEE is a useful solvent, it belongs to the glycol ether family, which requires rigorous safety protocols.

-

Flammability: Flash point is approx. 45–50°C. It is a Class 3 Flammable Liquid . Ground all equipment to prevent static discharge.

-

Peroxide Formation: Like all ethers, BMEE can form explosive peroxides upon exposure to air and light.

-

Protocol: Test for peroxides using KI starch paper before distillation or heating. Store under inert gas (

or Argon) with BHT stabilizer if acceptable for the application.

-

-

Toxicology:

-

Metabolism Alert: The ether cleavage of BMEE in vivo may release 2-methoxyethanol (a known teratogen) or 2-butoxyethanol (hemolytic agent).

-

Precaution: Strictly avoid inhalation and skin contact. Use FKM or Butyl rubber gloves (Nitrile provides limited protection against glycol ethers). Work in a fume hood.

-

References

-

Synquest Laboratories. (2024). Safety Data Sheet: 2,5-Dioxanonane (CAS 13343-98-1).[2] Retrieved from

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

European Chemicals Agency (ECHA). Substance Information: Glycol Ethers. Retrieved from

-

PubChem. Compound Summary: 1-(2-Methoxyethoxy)butane. National Library of Medicine. Retrieved from

-

Professor Dave Explains. (2018). The Williamson Ether Synthesis. [Video]. YouTube. Retrieved from

Sources

- 1. scribd.com [scribd.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Buy this compound | 500005-29-8 [smolecule.com]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. patents.justia.com [patents.justia.com]

Introduction: Deconstructing the Query "Butyl 2-methoxyethyl ether"

An In-Depth Technical Guide to the Solubility of Glycol Ethers in Organic Solvents

A Senior Application Scientist's Field Guide to Solvent Behavior, Focusing on Bis(2-methoxyethyl) Ether and 2-Butoxyethanol

In the landscape of chemical nomenclature, precision is paramount. The term "Butyl 2-methoxyethyl ether" does not correspond to a single, standardly recognized chemical entity and appears to be a conflation of two common and industrially significant glycol ether solvents. An analysis of the name suggests two plausible interpretations that this guide will address:

-

Bis(2-methoxyethyl) ether (Diglyme): This molecule contains the "2-methoxyethyl ether" backbone and is a widely used aprotic polar solvent.

-

2-Butoxyethanol (Butyl Cellosolve): This molecule contains the "Butyl" group and is a versatile amphipathic solvent.

This guide, therefore, provides a comprehensive technical overview of the solubility characteristics of these two representative glycol ethers. Understanding their behavior in various organic solvents is critical for researchers, scientists, and drug development professionals who rely on these compounds for reaction media, formulation, and purification processes.

Physicochemical Properties: The Foundation of Solubility

A solvent's behavior is dictated by its molecular structure. The interplay of polarity, hydrogen bonding capability, and size determines its interaction with other molecules. Below is a comparison of the key properties of our two subject compounds.

| Property | Bis(2-methoxyethyl) ether (Diglyme) | 2-Butoxyethanol |

| CAS Number | 111-96-6[1] | 111-76-2[2] |

| Molecular Formula | C6H14O3[1] | C6H14O2 |

| Molecular Weight | 134.17 g/mol [1] | 118.17 g/mol |

| Boiling Point | 162 °C[3] | 171 °C |

| Density | ~0.945 g/mL[4] | ~0.90 g/mL |

| Dipole Moment | ~1.9 D | ~2.1 D |

| Hydrogen Bond Donor | No | Yes |

| Hydrogen Bond Acceptor | Yes (3 oxygen atoms) | Yes (2 oxygen atoms) |

The Causality of Molecular Structure

Bis(2-methoxyethyl) ether (Diglyme) is an aprotic polar solvent. Its polarity stems from the three ether oxygen atoms, which create a significant dipole moment. While it cannot donate hydrogen bonds, its oxygen atoms are effective hydrogen bond acceptors. Its two terminal methyl groups and ethylene backbones provide non-polar character, enabling interaction with hydrocarbons.[1][3]

2-Butoxyethanol , in contrast, is amphipathic. It possesses a polar head—the hydroxyl (-OH) group—which is both a hydrogen bond donor and acceptor. It also has a non-polar tail—the n-butyl group. This dual nature allows it to act as a "coupler" solvent, bridging the miscibility gap between aqueous and organic phases.

The following diagram illustrates the key structural features governing their solubility.

Caption: Key structural features of Diglyme and 2-Butoxyethanol.

Comprehensive Solubility Profile

The principle of "like dissolves like" is the cornerstone of predicting solubility. A substance's polarity, hydrogen bonding ability, and other intermolecular forces must be compatible with those of the solvent for miscibility to occur.

| Solvent Class | Solvent Example | Bis(2-methoxyethyl) ether (Diglyme) | 2-Butoxyethanol | Rationale |

| Water | H₂O | Miscible[1][3] | Miscible | Both form hydrogen bonds with water. 2-Butoxyethanol has temperature-dependent miscibility.[2] |

| Alcohols | Methanol, Ethanol | Miscible[1] | Miscible | Strong hydrogen bonding interactions with both solutes. |

| Ethers | Diethyl Ether, THF | Miscible[1] | Miscible | Similar ether functional groups lead to favorable dipole-dipole interactions. |

| Ketones | Acetone | Miscible | Miscible | Polar aprotic solvents that interact well with the polar nature of glycol ethers. |

| Esters | Ethyl Acetate | Miscible | Miscible | Favorable dipole-dipole interactions. |

| Hydrocarbons | Hexane, Toluene | Miscible[1][3] | Miscible | The alkyl portions of the glycol ethers allow for sufficient van der Waals forces. |

| Chlorinated | Dichloromethane | Miscible | Miscible | Both are effective solvents for a wide range of polarities. |

As evidenced, both glycol ethers are remarkably versatile solvents, demonstrating miscibility across a wide spectrum of organic solvent classes. This broad compatibility is a direct result of their molecular structures, which contain both polar and non-polar regions.

Experimental Protocol for Solubility Determination

A self-validating system for determining solubility involves a tiered approach, from qualitative screening to precise quantitative analysis.

Workflow for Solubility Assessment

The following workflow provides a robust methodology for characterizing the solubility of a compound like a glycol ether in a novel solvent system.

Caption: Experimental workflow for determining solvent miscibility and solubility.

Detailed Step-by-Step Methodology

Objective: To determine if this compound (represented by Diglyme) is miscible with Toluene.

Materials:

-

Bis(2-methoxyethyl) ether (Diglyme), analytical grade

-

Toluene, analytical grade

-

Glass vials (5 mL) with caps

-

Pipettes

-

Vortex mixer

Protocol (Qualitative Screening):

-

Preparation: In a clean, dry 5 mL glass vial, pipette 2.0 mL of Toluene.

-

Addition of Solute: Add 0.2 mL of Diglyme to the vial. This creates a 10% v/v mixture.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 30 seconds.

-

Observation: Let the vial stand for 2 minutes. Visually inspect the sample against a well-lit background.

-

Causality: A single, clear, and homogenous phase indicates miscibility. Any cloudiness (turbidity) or the formation of distinct layers indicates immiscibility or partial solubility.

-

-

Confirmation: To confirm miscibility, repeat the process by adding 2.0 mL of Diglyme to 0.2 mL of Toluene. True miscibility exists across all proportions.

Protocol (Quantitative Determination - Gravimetric Method):

-

Prepare Saturated Solution: In a sealed flask, add ~5 mL of Diglyme to 5 mL of a solvent in which it is only partially soluble. Stir vigorously at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed until clear phase separation occurs. If an emulsion forms, centrifugation may be required.

-

Sample Collection: Carefully pipette a precise volume (e.g., 1.00 mL) from the center of the solvent phase, ensuring no undissolved solute is transferred.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed beaker. Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Mass Determination: Once all the solvent has evaporated, weigh the beaker again. The difference in mass corresponds to the amount of Diglyme dissolved in the 1.00 mL aliquot.

-

Calculation: Express the solubility in g/100 mL.

Applications in Research and Drug Development

The unique solubility profiles of these glycol ethers make them indispensable in various scientific fields.

-

Organic Synthesis: Diglyme's high boiling point and stability in the presence of strong bases make it an excellent solvent for organometallic reactions, such as Grignard reactions, and polymerizations.[1] Its ability to chelate cations can enhance the reactivity of anions.[1]

-

Formulation Science: 2-Butoxyethanol is widely used in coatings, cleaners, and inks due to its ability to dissolve a wide range of resins and dyes. Its surfactant-like properties aid in the formation of stable microemulsions, a key technology in advanced drug delivery systems for poorly water-soluble APIs.

-

Toxicology and Metabolism: In drug development, understanding a solvent's metabolic fate is crucial. Studies have shown that bis(2-methoxyethyl) ether is metabolized in vivo to methoxyacetic acid, a known developmental toxicant.[5][6] This knowledge is critical for risk assessment when considering its use in any process related to pharmaceuticals.

Conclusion

While the query "this compound" is ambiguous, it points toward a class of highly versatile and industrially important solvents. By examining the properties of two representative compounds, bis(2-methoxyethyl) ether (Diglyme) and 2-Butoxyethanol , we can appreciate the profound impact of molecular structure on solubility. Their ability to interact favorably with a wide range of organic compounds, from non-polar hydrocarbons to polar alcohols, makes them powerful tools for researchers. A thorough understanding of their physicochemical properties, supported by robust experimental validation, is essential for their effective and safe application in the laboratory and beyond.

References

-

Title: 2-Butoxyethanol - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112) Source: NIOSH | CDC URL: [Link]

-

Title: 2-Methoxyethyl Ether | Bis(2-Methoxy Ethyl)Ether | CAS No. 111-96-6 Source: IndiaMART URL: [Link]

-

Title: How to determine the solubility of a substance in an organic solvent ? Source: ResearchGate URL: [Link]

-

Title: BUTYL GLYCOL ETHER (BGE) Source: Ataman Kimya URL: [Link]

-

Title: bis-(2-methoxyethyl)ether Source: ChemBK URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

-

Title: Butyl methyl ether | C5H12O | CID 12338 Source: PubChem URL: [Link]

-

Title: Safety Data Sheet: Bis(2-methoxyethyl) ether Source: Chemos GmbH & Co.KG URL: [Link]

-

Title: Solubility of Anthracene in Binary Alcohol + 2-Methoxyethyl Ether Solvent Mixtures Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

-

Title: Chemical Properties of 2-Butyl ethoxymethyl ether Source: Cheméo URL: [Link]

-

Title: Bis(2-methoxyethyl) ether: metabolism and embryonic disposition of a developmental toxicant in the pregnant CD-1 mouse Source: PubMed URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

-

Title: Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant Source: PubMed URL: [Link]

-

Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

-

Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

-

Title: Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases Source: PubMed URL: [Link]

- Title: Common Solvents Used in Organic Chemistry: Table of Properties Source: University of Michigan URL

Sources

- 1. 2-Methoxyethyl Ether | Bis(2-Methoxy Ethyl)Ether | CAS No. 111-96-6 [lixing-chem.com]

- 2. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Bis(2-methoxyethyl) ether: metabolism and embryonic disposition of a developmental toxicant in the pregnant CD-1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of Butyl 2-methoxyethyl ether (BMEE)

CAS Registry Number: 5137-45-1

IUPAC Name: 1-Butoxy-2-methoxyethane

Synonyms: Ethylene glycol butyl methyl ether, Methyl butyl cellosolve

Molecular Formula:

Executive Summary

Butyl 2-methoxyethyl ether (BMEE) is an amphiphilic glycol ether solvent used frequently in organometallic synthesis and as a coupling agent in drug formulation.[1] Its structural duality—possessing both a lipophilic butyl chain and a hydrophilic methoxy-ethoxy tail—makes it a versatile solvent but also complicates its spectroscopic identification due to overlapping signals with common contaminants like peroxides or hydrolysis products (butanol/methoxyethanol).[1]

This technical guide provides a definitive spectroscopic atlas for BMEE, focusing on Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) .[1] It includes self-validating protocols to distinguish BMEE from its degradation products, ensuring high-fidelity data for regulatory and research applications.[1]

Part 1: Molecular Architecture & Properties

Understanding the electronic environment of BMEE is prerequisite to interpreting its spectra.[1] The molecule consists of three distinct domains:

-

The Methoxy Terminus: A singlet-producing, deshielded environment.[1]

-

The Ethylene Bridge: A conductive ether linkage prone to specific MS fragmentation.[1]

-

The Butyl Tail: A lipophilic chain providing characteristic alkyl multiplets.[1]

Physical Property Table

| Property | Value | Relevance to Spectroscopy |

| Boiling Point | ~149°C | High BP requires extended vacuum for NMR sample drying.[1] |

| Density | 0.83 g/mL | Used for calculating molarity in quantitative NMR (qNMR).[1] |

| Solubility | Amphiphilic | Soluble in |

| Refractive Index | 1.40 - 1.41 | Quick purity check prior to spectral analysis.[1] |

Part 2: Nuclear Magnetic Resonance (NMR) Characterization

The NMR spectrum of BMEE is characterized by the resolution of the ether backbone.[1] The critical quality attribute (CQA) in the proton spectrum is the integral ratio of the methoxy singlet to the terminal methyl triplet.[1]

NMR Data (400 MHz, )

The proton spectrum should show no exchangeable protons (no broad singlets).[1] The presence of a broad singlet at

| Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Structural Fragment |

| A | 0.91 | Triplet (t) | 3H | 7.4 | |

| B | 1.36 | Sextet (m) | 2H | 7.4 | |

| C | 1.57 | Quintet (m) | 2H | 7.0 | |

| D | 3.38 | Singlet (s) | 3H | - | |

| E | 3.46 | Triplet (t) | 2H | 6.8 | |

| F | 3.52 - 3.58 | Multiplet (m) | 4H | - |

NMR Data (100 MHz, )

| Assignment | Shift ( | Carbon Type | Notes |

| C1 | 13.9 | Butyl terminal | |

| C2 | 19.3 | Butyl internal | |

| C3 | 31.7 | Butyl internal | |

| C4 | 59.0 | Methoxy carbon (Diagnostic) | |

| C5 | 70.2 | Ethylene bridge | |

| C6 | 71.1 | Butyl ether linkage | |

| C7 | 72.0 | Ethylene bridge |

Structural Assignment Logic (Visualization)

The following diagram illustrates the logical flow for assigning the NMR signals to the BMEE structure, distinguishing it from symmetric ethers (like dibutyl ether) or diglyme.

Figure 1: Decision tree for confirming BMEE structure via 1H NMR integration logic.

Part 3: Mass Spectrometry (MS) & Fragmentation

For glycol ethers, Electron Ionization (EI) often yields a weak or absent molecular ion (

Ionization Mode: EI (70 eV) Molecular Ion: m/z 132 (Weak < 1%)

Key Fragmentation Pathways[1]

- -Cleavage (Dominant): Cleavage adjacent to the ether oxygen stabilizes the positive charge.[1]

-

McLafferty Rearrangement: Less common in simple glycol ethers but possible in the butyl chain.[1]

| m/z | Intensity | Fragment Structure | Mechanism |

| 45 | 100% (Base) | ||

| 59 | High | Cleavage of butyl chain | |

| 57 | Medium | Butyl carbocation | |

| 87 | Medium | Loss of methoxymethyl | |

| 132 | Trace | Molecular Ion |

Fragmentation Workflow

Figure 2: Primary fragmentation pathways observed in EI-MS for BMEE.

Part 4: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is primarily used here for purity profiling —specifically to detect moisture (broad OH) or peroxide formation (carbonyl/O-O bands).[1]

Sampling: Neat liquid (ATR or KBr plates).

| Wavenumber ( | Intensity | Assignment | Diagnostic Value |

| 2950 - 2850 | Strong | C-H Stretch ( | Alkyl chain confirmation. |

| 1120 | Very Strong | C-O-C Asym.[1] Stretch | Characteristic ether "fingerprint".[1] |

| 1460 | Medium | General alkyl. | |

| 3400 (Broad) | Absent | O-H Stretch | Must be absent. Presence indicates hydrolysis or wet sample.[1] |

| 1720 | Absent | C=O[1] Stretch | Must be absent. Presence indicates oxidation.[1] |

Part 5: Quality Control & Self-Validating Protocols

In drug development, ensuring the solvent is free of reactive impurities is critical.[1]

Protocol 1: The "Dry-Ether" Validation (NMR)

Objective: Confirm BMEE is free of water and hydrolysis products (2-methoxyethanol or butanol).[1]

-

Sample Prep: Dissolve 10 mg BMEE in 0.6 mL anhydrous

(stored over molecular sieves). -

Acquisition: Run 1H NMR (16 scans).

-

Validation Check:

Protocol 2: Peroxide Detection (Chemical/IR)

Glycol ethers form explosive peroxides upon storage.[1]

-

Rapid Test: Add 1 mL BMEE to 1 mL 10% KI solution + trace starch. Blue color = Peroxides.[1]

-

Spectral Check: Look for weak band at 880

(O-O stretch) or carbonyl growth at 1720

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Ethylene Glycol Butyl Methyl Ether.[1] NIST Mass Spectrometry Data Center.[1][3][4][5] Available at: [Link]

-

PubChem. 1-Butoxy-2-methoxyethane Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link](Note: Homologous series data extrapolated from ethyl/butyl analogs).[1]

-

SDBS. Spectral Database for Organic Compounds.[1] AIST Japan.[1][3] (General reference for Glycol Ether shifts). Available at: [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition, Wiley, 2014.[1] (Source for general ether fragmentation and chemical shift rules).

Sources

- 1. 1-Ethoxy-2-methoxyethane | C5H12O2 | CID 123223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CHLORO-2-METHYL-1-PROPENE(513-37-1) MS spectrum [chemicalbook.com]

- 3. Ethylene glycol monoisobutyl ether [webbook.nist.gov]

- 4. Ethylene glycol butyl ether, picolinyloxydimethylsilyl ether [webbook.nist.gov]

- 5. Ethane, 1,1'-oxybis[2-methoxy- [webbook.nist.gov]

Polarity and dielectric constant of Butyl 2-methoxyethyl ether

Technical Guide: Polarity & Dielectric Properties of Butyl 2-methoxyethyl Ether (BME)

Executive Summary

This compound (BME), also known as 1-butoxy-2-methoxyethane, is an asymmetric glycol ether emerging as a critical solvent in high-energy-density lithium-metal batteries (LMBs). Unlike its symmetric counterparts—Monoglyme (DME) and Diethylene Glycol Dimethyl Ether (Diglyme)—BME offers a unique physicochemical balance.[1][2] Its asymmetric structure (

This guide provides an in-depth analysis of the polarity and dielectric constants of BME, elucidating how these properties influence solvation thermodynamics and electrochemical performance.[1][2]

Physicochemical Profile

Chemical Identity

-

Common Names: this compound; BME; Ethylene glycol butyl methyl ether.

-

Molecular Formula:

[1][7] -

Molecular Weight: 132.20 g/mol

Polarity & Dielectric Constants

The polarity of BME is defined by the interplay between its ether oxygen lone pairs and the steric bulk of the butyl chain.[1][2]

| Property | Value | Context & Comparative Analysis |

| Dipole Moment ( | 1.70 D | Almost identical to DME (1.71 D). The asymmetric alkyl chains do not significantly alter the net vector sum of the C-O-C bond dipoles compared to the symmetric methyl analog.[1][2] |

| Dielectric Constant ( | ~4.8 – 5.5 (Est.)* | Lower than DME (7.[1][2]2) and Diglyme (7.4).[1][2] The bulkier butyl group increases molar volume (~157 mL/mol vs. 104 mL/mol for DME), reducing the density of dipoles per unit volume.[1][2] |

| Boiling Point | 147 °C | Significantly higher than DME (85 °C), indicating stronger London dispersion forces due to the butyl chain.[1][2] |

| Viscosity ( | ~0.6 – 0.8 cP | Low viscosity facilitates high ionic conductivity in electrolyte applications.[1][2] |

*Note: Exact static dielectric constant varies with temperature and frequency.[1][2] The estimated range is derived from molar volume scaling of homologous glycol ethers.

Solvation Thermodynamics & Mechanisms

The dielectric behavior of BME is not merely a static number; it dictates the Solvation Structure in electrolyte systems.[1][2]

The Asymmetry Advantage

In symmetric ethers like DME, the solvent forms a rigid, stable solvation shell around

BME's asymmetric structure (

-

Reduced Coordination Strength: The bulky butyl group creates steric hindrance, weakening the Li-O interaction slightly compared to DME.[1][2]

-

Faster Kinetics: This weaker binding energy lowers the desolvation energy barrier, accelerating charge transfer at the electrode interface.[1][2]

-

Dielectric Modulation: The lower dielectric constant (

) promotes the formation of Contact Ion Pairs (CIPs) and Aggregates (AGGs) rather than fully Solvent-Separated Ion Pairs (SSIPs).[1] This anion-rich solvation structure is crucial for forming a stable, inorganic-rich Solid Electrolyte Interphase (SEI).

Solvation Pathway Diagram

Figure 1: Mechanistic pathway of Lithium solvation in BME. The moderate dielectric constant favors Contact Ion Pairs (CIP), leading to superior SEI formation compared to high-dielectric solvents.

Experimental Characterization Protocols

To validate the dielectric properties of BME in a research setting, the following self-validating protocols are recommended.

Protocol A: Static Dielectric Constant ( ) Measurement

Objective: Determine the static permittivity of BME at 25°C. Method: Coaxial Probe or Parallel Plate Capacitor Method.[1][2]

-

Calibration:

-

Cell Assembly:

-

Measurement:

-

Calculation:

Protocol B: Dipole Moment Determination (Guggenheim Method)

Objective: Confirm the asymmetry does not cancel the dipole vector.[1][2] Method: Refractive Index and Dielectric Constant of dilute solutions.[1][2]

-

Preparation: Prepare 5 solutions of BME in non-polar solvent (e.g., Benzene or Cyclohexane) with mole fractions (

) ranging from 0.01 to 0.05. -

Data Acquisition:

-

Analysis:

Applications in High-Tech Fields

| Application | Role of Polarity/Dielectric Property |

| Li-Metal Batteries | The moderate |

| Organometallic Synthesis | As a chelation solvent, BME acts as a bidentate ligand.[1][2] Its lower polarity compared to Diglyme makes it easier to remove from reaction products via distillation (BP 147°C).[1][2] |

| Gas Chromatography | Used as a stationary phase where its specific polarity allows for the separation of hydrocarbons and oxygenated compounds based on dipole-dipole interactions.[1] |

References

-

Stenutz, R. (2025).[1][2] Dipole moments of organic compounds: 1-(2-methoxyethoxy)butane. Stenutz.eu.[1][2] [Link]

-

NIST WebBook. (2025).[1][2] 1-tert-Butoxy-2-methoxyethane Properties. National Institute of Standards and Technology.[1][2] [Link][1]

-

Royal Society of Chemistry. (2025).[1][2] Insights into solvent molecule design for advanced electrolytes in lithium metal batteries. RSC Advances. [Link]

-

PubChem. (2025).[1][2][9] 1-Butoxy-2-methoxyethane Compound Summary. National Library of Medicine.[1][2] [Link][1]

-

Zábranský, M., et al. (2010).[1][2][10][11] Heat Capacity of Liquids: Critical Review and Recommended Values. Journal of Physical and Chemical Reference Data. [Link][1]

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. srd.nist.gov [srd.nist.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. srd.nist.gov [srd.nist.gov]

- 6. Insights into solvent molecule design for advanced electrolytes in lithium metal batteries - EES Batteries (RSC Publishing) DOI:10.1039/D5EB00174A [pubs.rsc.org]

- 7. 1-tert-Butoxy-2-methoxyethane [webbook.nist.gov]

- 8. jetir.org [jetir.org]

- 9. Diethylene Glycol Monoethyl Ether | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

Discovery and history of Bis(2-methoxyethyl) ether

The Chelation Engine: A Technical History and Guide to Bis(2-methoxyethyl) ether (Diglyme)

Executive Summary

Bis(2-methoxyethyl) ether, commonly known as Diglyme , represents a paradigm of chemical utility defined by its specific molecular architecture.[1][2][3] Emerging from the petrochemical boom of the early 20th century, it became the "solvent of choice" for the golden age of organometallic chemistry—most notably enabling H.C. Brown’s Nobel Prize-winning work on hydroboration.[4] However, its history is a dual narrative: one of synthetic indispensability due to its chelation properties, and one of biological hazard due to its metabolic conversion to teratogenic agents. This guide analyzes the technical evolution, mechanistic utility, and safety profile of Diglyme for modern researchers.

Part 1: Origins and the Glycol Ether Boom (1920s–1940s)

The history of Diglyme is inextricably linked to the rise of the aliphatic chemical industry in the 1920s, spearheaded by Union Carbide . Prior to this era, industrial solvents were largely limited to coal-tar distillates (benzene, toluene) or fermentation products (ethanol, acetone).

The commercialization of ethylene glycol derivatives began with Union Carbide’s registration of the Cellosolve™ (1924) and Carbitol™ (1928) trademarks. These "glycol ethers" were designed to bridge the gap between water-soluble and hydrocarbon-soluble materials. Diglyme, originally termed "Dimethyl Carbitol," was synthesized as the dimethyl ether of diethylene glycol. Unlike its mono-ether cousins (which possess a reactive hydroxyl group), Diglyme was fully methylated, rendering it chemically inert to strong bases and reducing agents—a property that would later define its utility in high-energy synthesis.

Part 2: The Golden Age of Organometallics (1950s–1970s)

The mid-20th century marked the transition of Diglyme from a niche industrial solvent to a critical reagent in academic and pharmaceutical discovery.

The Hydroboration Breakthrough

The most significant historical pivot for Diglyme occurred in the laboratory of H.C. Brown at Purdue University. During the development of hydroboration-oxidation reactions (for which Brown shared the 1979 Nobel Prize), the choice of solvent was not merely a medium but a catalyst for stability.

-

The Problem: Diborane (

) is a gas. To be useful in liquid-phase synthesis, it requires a Lewis base solvent to cleave the dimer and form a stable complex ( -

The Diglyme Solution: Brown found that Diglyme formed a stable complex with borane without undergoing ring-opening. Furthermore, Diglyme's higher boiling point (162°C vs. 66°C for THF) allowed for thermal promotion of sterically hindered hydroborations that were sluggish in THF.

The Chelation Effect ("The Poor Man's Crown Ether")

Diglyme’s utility stems from its tridentate structure. It acts as a podand—an acyclic host that mimics cyclic crown ethers.

-

Mechanism: The three oxygen atoms in Diglyme are spaced by ethylene bridges, allowing them to wrap around hard cations (like

, -

Causality: By sequestering the cation, Diglyme separates the ion pair, leaving the anion "naked" and significantly more nucleophilic. This effect is critical in:

-

Reductions: Enhancing the reactivity of

and -

Organometallics: Stabilizing Grignard reagents and organolithiums.

-

Figure 1: Chelation & Reactivity Model

Caption: Diglyme acts as a tridentate ligand, sequestering cations and exposing the counter-anion for higher reactivity.

Part 3: Technical Specifications & Synthesis Protocols

Comparative Physical Properties

Diglyme occupies a "Goldilocks" zone: higher boiling than THF (safety/kinetics), lower viscosity than longer glymes, and chemically inert.

| Property | Diglyme | THF | Diethyl Ether | Significance |

| Boiling Point | 162°C | 66°C | 34.6°C | Allows high-temp reactions; harder to remove. |

| Flash Point | 57°C | -14°C | -45°C | Safer handling profile (Class IIIA Combustible). |

| Water Solubility | Miscible | Miscible | Immiscible | Enables aqueous workups or biphasic systems. |

| Dielectric Constant | 7.23 | 7.58 | 4.33 | Moderate polarity supports ionic mechanisms. |

| Stability | High (Base/Reductant) | Moderate (Acid sensitive) | High | Ideal for strong bases ( |

Industrial & Laboratory Synthesis Routes

Historically, Diglyme is produced via two primary pathways. The Williamson Ether Synthesis is the classic laboratory method, while Catalytic Oxide Insertion is preferred industrially.

Figure 2: Synthesis Pathways

Caption: Route A (Williamson) uses strong base/methylating agents. Route B (Industrial) uses ethylene oxide insertion.

Part 4: The Toxicology Pivot (1980s–Present)

For decades, Diglyme was viewed as relatively benign. This changed radically in the early 1980s with the discovery of glycol ether reproductive toxicity.

The Metabolic Activation Pathway

Diglyme itself is not the primary toxicant. It acts as a "pro-toxin" that is metabolized by cytochrome P450 enzymes.

-

Cleavage: The ether linkage is cleaved to release 2-Methoxyethanol (2-ME) .

-

Oxidation: Alcohol dehydrogenase (ADH) converts 2-ME to Methoxyacetaldehyde .

-

Toxification: Aldehyde dehydrogenase (ALDH) converts this to 2-Methoxyacetic Acid (MAA) .

MAA is the ultimate teratogen. It inhibits the Krebs cycle and fatty acid biosynthesis in the testes and developing fetus, leading to testicular atrophy and congenital malformations.

Figure 3: Metabolic Activation of Toxicity

Caption: Diglyme is metabolized into 2-Methoxyacetic Acid (MAA), the active teratogenic agent.

Regulatory Fallout

Following studies in 1983 confirming these effects [1], Diglyme was reclassified.

-

EU REACH: Listed as a Substance of Very High Concern (SVHC) (Repr.[5] 1B).

-

Usage: Strict controls are now required. In pharma, it is classified as a Class 2 solvent (ICH Q3C), requiring limits of <5 ppm in final drug substances unless justified.

Part 5: Modern Context and Substitution

Despite its toxicity, Diglyme remains essential in specific high-value applications where no other solvent provides the necessary chelation/stability balance.

-

Batteries: Diglyme is a key component in electrolytes for Li-S and Na-ion batteries due to its stability against lithium metal.

-

API Synthesis: It is still used in early-stage GMP synthesis for Grignard and hydride reductions, provided it is purged in subsequent purification steps.

-

Alternatives:

-

2-MeTHF: A bio-derived alternative for general organometallics, though it lacks Diglyme's specific chelation power.

-

CPME (Cyclopentyl methyl ether): Peroxide-resistant, but lower boiling point.

-

References

-

Reproductive toxicity of the glycol ethers. Toxicology, 27(2), 91-102.[6] (1983).[6][7] Link

-

Hydroboration. III. The Reaction of Diborane with Olefins in Diglyme. J. Org. Chem., 22(9), 1136–1137. (1957).[8] Link

-

Union Carbide Corporation History. Toxic Docs/Chemical Heritage Foundation.Link

-

Glymes as Versatile Solvents. PMC - National Institutes of Health.Link

-

Substance Information: Bis(2-methoxyethyl) ether. ECHA (European Chemicals Agency).[9]Link

Sources

- 1. CAS 111-96-6: Diglyme | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. Uses of Bis (2-methoxyethyl) ether_Chemicalbook [chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. Diethylene Glycol Dimethyl Ether (Diglyme) Suppliers in Mumbai, India [shaktichemicals.org]

- 6. Reproductive toxicity of the glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diglyme - Wikipedia [en.wikipedia.org]

- 8. Union Carbide - Wikipedia [en.wikipedia.org]

- 9. Diglyme | C6H14O3 | CID 8150 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Using Butyl 2-methoxyethyl ether as a high-boiling point solvent

Application Note: High-Temperature Organometallic Synthesis using Butyl 2-methoxyethyl ether (BMEE)

Abstract

This guide details the utility of This compound (BMEE) (also known as 1-butoxy-2-methoxyethane) as a superior alternative to Tetrahydrofuran (THF) and Diglyme in high-temperature organometallic synthesis.[1] While THF is limited by its low boiling point (66°C) and Diglyme by its difficult aqueous removal (water miscibility), BMEE offers a "Goldilocks" profile: a high boiling point (~140–150°C range) for kinetic acceleration and reduced water solubility for streamlined workup. This note covers physicochemical properties, peroxide safety protocols, and specific methodologies for Grignard and organolithium reactions.[1]

Chemical Profile & Rationale

This compound (

Comparative Solvent Data

The following table contrasts BMEE with industry-standard ethereal solvents.

| Property | THF | 1,2-Dimethoxyethane (DME) | Diglyme | This compound (BMEE) |

| Boiling Point (°C) | 66 | 85 | 162 | ~145–155 (Est.)* |

| Structure | Cyclic Ether | Linear (2 Oxygens) | Linear (3 Oxygens) | Linear (2 Oxygens + Butyl) |

| Water Solubility | Miscible | Miscible | Miscible | Partially Soluble |

| Base Stability | High | High | High | High |

| Chelation Effect | Moderate | High (Bidentate) | Very High (Tridentate) | High (Bidentate) |

*Note: Exact boiling points depend on isomeric purity; BMEE typically boils significantly higher than THF, allowing for reaction acceleration.

The "Hydrophobic Glyme" Advantage

The critical advantage of BMEE lies in its Butyl chain .[1]

-

Kinetic Acceleration: Like Diglyme, BMEE allows reactions to run at temperatures >100°C, often reducing reaction times from days (in refluxing THF) to hours.[1]

-

Process Efficiency: Standard Diglyme is fully miscible with water, making it difficult to remove during aqueous workup (often requiring tedious back-extractions).[1] BMEE's lipophilic butyl tail creates a miscibility gap with water, facilitating phase separation.[1]

Critical Safety: Peroxide Management

As a glycol ether derivative, BMEE is a Class B Peroxide Former .[1] It reacts with atmospheric oxygen to form explosive hydroperoxides, which concentrate upon distillation.[1]

WARNING: Never distill BMEE to dryness.[1][2]

Protocol 2.1: Peroxide Quantitation & Inhibition

Before heating BMEE >80°C, you must verify peroxide levels are <10 ppm.[1]

-

Test: Use commercially available peroxide test strips (e.g., Quantofix®).[1]

-

Mitigation (If >10 mg/L):

-

Inhibition: For long-term storage, ensure the solvent contains 2,6-di-tert-butyl-4-methylphenol (BHT) at 100–250 ppm.[1]

Application Protocol: High-Temperature Grignard Formation

This protocol addresses the formation of sterically hindered or aryl chlorides Grignard reagents, which are notoriously sluggish in THF.[1]

Target: Synthesis of MesMgBr (Mesitylmagnesium bromide) or similar hindered reagents.

Reagents & Setup

-

Solvent: Anhydrous BMEE (dried over 3Å molecular sieves, peroxide-free).

-

Substrate: Aryl Bromide/Chloride.[1]

-

Metal: Magnesium turnings (mechanically activated).[1]

-

Activator: Iodine (

) crystal or 1,2-Dibromoethane.[1]

Step-by-Step Methodology

-

Activation:

-

Initiation:

-

Propagation:

-

Completion:

Application Protocol: Solvent Removal & Workup

The high boiling point of BMEE makes rotary evaporation difficult.[1] This protocol leverages the butyl group's lipophilicity for extractive removal.[1]

The "Salting Out" Wash

Unlike Diglyme, BMEE can be forced out of the aqueous phase.[1]

-

Quench: Pour the reaction mixture into ice/1M HCl (or saturated

). -

Phase Split:

-

Wash:

-

Polishing:

-

If trace BMEE remains and interferes with crystallization, wash the organic layer with water counter-current or perform a final evaporation under high vacuum (<5 mbar) at 60°C.[1]

-

Visualizations

Figure 1: Solvent Selection Logic

This decision tree guides the researcher on when to deploy BMEE versus traditional solvents.

Caption: Decision matrix for selecting BMEE based on thermal requirements and workup constraints.

Figure 2: Chelation Mechanism

Visualizing how BMEE stabilizes the organometallic species.

Caption: Bidentate coordination of Magnesium by BMEE, stabilizing the Grignard reagent.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123223, 1-Ethoxy-2-methoxyethane (Analogous Structure).[1] Retrieved from [Link][1]

-

University of Texas at Austin EHS. Peroxide Forming Chemicals Safety Guide. Retrieved from [Link]

Sources

Application Note: Butyl 2-methoxyethyl Ether (BME) in High-Voltage Lithium Batteries

This Application Note is structured as a high-level technical guide for researchers investigating advanced electrolyte systems for next-generation Lithium-Metal (LMB) and Lithium-Ion Batteries (LIB). It focuses on Butyl 2-methoxyethyl ether (also referred to in literature as BME , M4C , or 1-(2-methoxyethoxy)butane ) as a strategic solvent to modulate solvation structures and enhance interfacial stability.

Executive Summary

The transition from Lithium-Ion to Lithium-Metal batteries requires electrolytes that can stabilize the highly reactive lithium anode while maintaining oxidative stability at the cathode.[1][2] Traditional ethers (e.g., 1,2-Dimethoxyethane, DME) offer excellent kinetics but suffer from high volatility and poor high-voltage stability.

This compound (BME) emerges as a critical "modulating solvent." By replacing one terminal methyl group of DME with a butyl group, BME introduces steric hindrance that weakens the Li

Material Properties & Selection Guide

BME serves as a bridge between low-viscosity/high-volatility ethers and high-viscosity/stable glymes. Its asymmetric structure provides a unique balance of properties.

Table 1: Comparative Physicochemical Properties[1]

| Property | DME (Baseline) | BME (Target Solvent) | Diglyme (G2) | Significance |

| Structure | CH | CH | CH | BME is asymmetric. |

| Molecular Weight | 90.12 g/mol | 132.20 g/mol | 134.17 g/mol | Higher MW reduces volatility.[4] |

| Boiling Point | 85 °C | ~170 °C | 162 °C | Safety: BME has a wider liquid range.[4] |

| Flash Point | -2 °C | ~55-60 °C | 57 °C | Reduced flammability risk. |

| Viscosity (25°C) | 0.46 cP | ~0.9 - 1.1 cP | 0.98 cP | Slower mass transport than DME, but acceptable. |

| Dielectric Const. | 7.2 | ~5-6 (Est.) | 7.3 | Lower polarity promotes ion pairing (CIP/AGG).[4] |

| Li Coordination | Strong (Chelating) | Moderate (Steric hindrance) | Strong (Tridentate) | Key Mechanism: BME weakens solvation. |

Note: BME is commercially available as Ethylene glycol butyl methyl ether or 1-(2-methoxyethoxy)butane.[4] Ensure CAS 13343-98-1 or similar isomer verification.

Mechanistic Insight: Solvation Engineering

The primary advantage of BME is its ability to manipulate the Solvation Sheath . In DME, Li

Diagram 1: Solvation Structure & SEI Formation Mechanism

Caption: Transition from solvent-derived SEI (DME) to anion-derived SEI (BME) driven by steric modulation of the solvation shell.

Protocol: Electrolyte Formulation & Purification

Objective: Prepare a 2.0 M LiFSI in BME electrolyte with <10 ppm water content.

Safety: Handle all lithium salts and organic solvents inside an Argon-filled glovebox (O

Materials

-

Solvent: this compound (BME), purity ≥ 99%.

-

Salt: Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade (99.99%).[4]

-

Drying Agent: Molecular Sieves (4Å), activated at 300°C under vacuum for 12h.[4]

Step-by-Step Workflow

-

Solvent Drying (Critical Step):

-

Salt Weighing:

-

Calculate mass for 2.0 M concentration.[4] (Note: Molarity [mol/L] is preferred over Molality [mol/kg] for volumetric dispensing, but Molality is easier to prepare gravimetrically).[4]

-

Formula:

. -

Correction: High concentration salts expand volume significantly.[4] Use a volumetric flask.

-

Protocol: Weigh LiFSI (MW = 187.07 g/mol ) into a volumetric flask.

-

-

Mixing (Exothermic Reaction):

-

Resting & Filtration:

-

Add a fresh strip of Lithium metal (sacrificial scavenger) for 24 hours to remove trace impurities (optional but recommended for ultra-high voltage work).

-

Filter through a 0.2 µm PTFE syringe filter to remove any particulates or sieve dust.[4]

-

Protocol: Electrochemical Characterization

Experiment A: Ionic Conductivity

-

Use a conductivity probe (e.g., Mettler Toledo) or a custom dip-cell with Platinum black electrodes.

-

Measure impedance (EIS) from 1 MHz to 1 Hz.[4]

-

Calculate conductivity (

) using cell constant ( -

Expected Result: BME electrolytes typically show lower conductivity (2-6 mS/cm) than DME (10-12 mS/cm) due to higher viscosity, but sufficient for operation at C/3 rates.[4]

Experiment B: Lithium Plating/Stripping Efficiency (Aurbach Method)

This is the gold standard for validating the BME advantage.

-

Cell Config: Li | Electrolyte | Cu (Coin Cell 2032).[4]

-

Deposition: Plate 5.0 mAh/cm

of Li onto Cu at 0.5 mA/cm -

Cycling:

-

Calculation:

. -

Target: BME-based electrolytes should achieve >99.2% CE , whereas DME typically yields ~97-98%.[4]

Experimental Workflow Diagram

Diagram 2: From Synthesis to Validation

Caption: Integrated workflow for formulating BME electrolytes and validating electrochemical performance.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conductivity | High viscosity or salt aggregation. | Reduce salt concentration to 1.5M or add 10% low-viscosity diluent (e.g., TTE - hydrofluoroether). |

| High Overpotential | Poor wetting of separator/electrode.[4] | BME is more viscous; allow 12h resting time (wetting) before cycling.[4] Use vacuum infiltration.[4] |

| Corrosion (Al collector) | LiFSI impurity (Cl | Ensure LiFSI is "battery grade" (<1 ppm Cl).[4] BME generally suppresses Al corrosion better than carbonates.[4] |

| Gas Generation | Residual moisture.[4] | Re-dry solvent.[4] Check Karl Fischer. |

References

-

Pompizii, A. et al. (2025).[4] "Molecular Design of Ether-Based Electrolyte Solvents for High-Performance Lithium Batteries." ACS Energy Letters. Link(Context: Comparison of DME, M4C/BME, and M6C for LiFSI electrolytes).

-

Ren, X. et al. (2019).[4] "Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries." Chem. Link(Context: Principles of localized high-concentration electrolytes and steric modulation).

-

Zhang, J. et al. (2020).[4] "Ether-Based High-Voltage Lithium Metal Batteries: The Road to Commercialization."[1][5] ACS Nano.[4] Link(Context: Oxidative stability limits of ether solvents).

-

Aurbach, D. et al. (2002).[4] "A short review on the comparison between Li battery systems and rechargeable magnesium battery systems." Journal of Power Sources. Link(Context: Standard protocols for CE measurement).

Sources

- 1. High-voltage lithium-metal batteries enabled by ethylene glycol bis(propionitrile) ether-LiNO3 synergetic additives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Glyme-based electrolytes: suitable solutions for next-generation lithium batteries - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03996B [pubs.rsc.org]

- 5. Ether-Based High-Voltage Lithium Metal Batteries: The Road to Commercialization - PMC [pmc.ncbi.nlm.nih.gov]

Anhydrous 2-Butoxyethyl Methyl Ether: A High-Boiling Point Solvent for Demanding Moisture-Sensitive Reactions

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of anhydrous 2-butoxyethyl methyl ether (also known as butyl 2-methoxyethyl ether) for use in moisture-sensitive organometallic reactions. We delve into the physicochemical properties that make this high-boiling point aprotic solvent a compelling alternative to traditional ethers like diethyl ether and tetrahydrofuran (THF). Detailed, field-proven protocols for purification, drying, and safe handling are presented, alongside a discussion of its application in critical carbon-carbon bond-forming reactions such as Grignard and organolithium chemistry. The causality behind experimental choices is explained to ensure both reproducibility and safety.

Introduction: The Challenge of Water in Aprotic Chemistry

The presence of even trace amounts of water can be catastrophic for a wide range of synthetic transformations, particularly those involving highly reactive organometallic reagents.[1] Grignard and organolithium reagents, for instance, are powerful bases and nucleophiles that are readily protonated and quenched by water, leading to reagent decomposition and significantly reduced yields.[2] Consequently, the choice of a suitable anhydrous, aprotic solvent is paramount to the success of these reactions.

Traditionally, low-boiling point ethers such as diethyl ether (Et₂O, b.p. 34.6 °C) and tetrahydrofuran (THF, b.p. 66 °C) have been the solvents of choice.[3] They are effective at solvating organometallic species, thereby stabilizing the reagents.[4] However, their high volatility presents significant challenges, including difficulties in maintaining reaction temperatures above ambient conditions and considerable fire hazards.[5]

This guide focuses on 2-butoxyethyl methyl ether (CAS: 13343-98-1) , a higher-boiling point glycol ether, as a robust solvent for moisture-sensitive applications. Its properties offer a solution to the limitations of more volatile ethers, enabling reactions to be conducted at elevated temperatures with greater control and safety.

Clarification of Nomenclature: It is critical to distinguish 2-butoxyethyl methyl ether from similar-sounding compounds. It is not 2-butoxyethanol (an alcohol, and therefore a protic solvent) nor is it the more commonly known bis(2-methoxyethyl) ether (diglyme).

Physicochemical Properties of 2-Butoxyethyl Methyl Ether

The utility of 2-butoxyethyl methyl ether in specialized chemical synthesis stems from its unique combination of physical and chemical properties. Its higher boiling point is a key advantage for reactions requiring elevated temperatures.[5]

| Property | Value | Unit | Source |

| CAS Number | 13343-98-1 | - | [6] |

| Molecular Formula | C₇H₁₆O₂ | - | [6] |

| Molecular Weight | 132.20 | g/mol | [6] |

| Boiling Point | 146.5 - 147.3 | °C | [7] |

| Melting Point | -60 | °C | [7] |

| Density | 0.865 | g/cm³ | [7] |

| Solubility | Miscible with many organic solvents. | - | [8] |

The Rationale for High-Boiling Point Ethers in Organometallic Chemistry

The selection of a high-boiling point solvent like 2-butoxyethyl methyl ether is a deliberate choice driven by several experimental advantages:

-

Enhanced Thermal Control: The ability to run reactions at temperatures significantly above ambient allows for greater kinetic control and can be necessary to overcome activation energy barriers for sluggish reactions.[5]

-

Improved Safety Profile: A higher boiling point corresponds to a lower vapor pressure and a higher flash point compared to solvents like diethyl ether, reducing the risk of fire.[9]

-

Increased Reagent Solubility: The molecular structure, containing both ether functionalities and an alkyl chain, provides excellent solvency for a wide range of organic substrates and organometallic reagents.[10]

-

Stabilization of Reactive Intermediates: The ether oxygens act as Lewis bases, coordinating with the metal center (e.g., magnesium in Grignard reagents) to form a stabilizing complex, which is essential for both the formation and reactivity of the organometallic species.[4]

Experimental Protocols: Preparation of Anhydrous 2-Butoxyethyl Methyl Ether

Commercial grades of 2-butoxyethyl methyl ether contain trace amounts of water and potentially peroxide impurities, which must be rigorously removed before use in moisture-sensitive reactions. The following is a robust, two-stage protocol for preparing anhydrous solvent.

Pre-Drying with a Desiccant

Causality: The initial step aims to remove the bulk of water and acidic impurities. Potassium hydroxide (KOH) is an effective and inexpensive desiccant that also neutralizes any acidic contaminants.[11]

Protocol:

-

Place 500 mL of commercial-grade 2-butoxyethyl methyl ether into a round-bottom flask equipped with a magnetic stir bar.

-

Add 30-50 g of potassium hydroxide pellets to the flask.

-

Loosely stopper the flask and stir the mixture at room temperature overnight (approximately 12-16 hours).

-

Carefully decant the ether from the KOH pellets into a dry distillation flask.

Final Drying and Distillation from Sodium

Causality: The final drying stage utilizes a reactive metal to eliminate the last traces of water and peroxides. Sodium metal reacts with residual water to form sodium hydroxide and hydrogen gas. Benzophenone is used as an indicator; it forms a deep blue or purple ketyl radical in the presence of sodium, but only when the solvent is truly anhydrous.[11]

Protocol:

-

Work in a well-ventilated fume hood. Ensure all glassware is oven- or flame-dried before use.

-

To the decanted ether in the distillation flask, add a magnetic stir bar.

-

Under an inert atmosphere (e.g., nitrogen or argon), add approximately 2-3 g of sodium metal (cut into small pieces) and about 0.2 g of benzophenone.

-

Fit the flask with a distillation head and a condenser. Ensure the entire apparatus is under a positive pressure of inert gas.

-

Gently heat the mixture to reflux using a heating mantle. The solution will initially be colorless or yellowish.

-

Continue refluxing until a persistent deep blue or purple color develops, indicating that the solvent is anhydrous. This may take several hours.

-

Once the color is stable, distill the solvent under an inert atmosphere. Collect the fraction boiling at the correct temperature (approx. 147 °C).

-

The freshly distilled, anhydrous 2-butoxyethyl methyl ether should be used immediately or stored under an inert atmosphere in a sealed flask (e.g., a Sure/Seal™ bottle) for future use.

Applications in Moisture-Sensitive Synthesis

Anhydrous 2-butoxyethyl methyl ether is an excellent candidate solvent for organometallic reactions that benefit from higher temperatures.

Grignard Reactions

Grignard reagents (R-MgX) are workhorses in organic synthesis for forming C-C bonds. Their formation and subsequent reactions require an aprotic, Lewis basic solvent to stabilize the magnesium center.[12] While Et₂O and THF are standard, the use of a high-boiling solvent like 2-butoxyethyl methyl ether can be advantageous for forming Grignard reagents from less reactive halides (e.g., aryl chlorides) that require higher temperatures to initiate the reaction.

Organolithium Reactions

Organolithium reagents (R-Li) are even more reactive and basic than their Grignard counterparts and demand strictly anhydrous and aprotic conditions.[13] Ethers are crucial for solvating the lithium cation, which influences the aggregation state and reactivity of the organolithium species. The thermal stability of 2-butoxyethyl methyl ether makes it suitable for metalation reactions that may require prolonged heating.

Safety and Handling

As a glycol ether, 2-butoxyethyl methyl ether requires careful handling to minimize exposure.

-

General Handling: Always work in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fire Safety: Although less volatile than diethyl ether, it is a combustible liquid. Keep away from open flames, sparks, and other sources of ignition.[15]

-

Peroxide Formation: Like many ethers, it may form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed, opaque container under an inert atmosphere. Test for the presence of peroxides before distillation if the solvent has been stored for an extended period.

-

Toxicity: Avoid inhalation of vapors and contact with skin and eyes. Glycol ethers as a class can have significant health effects, and appropriate precautions should always be taken.[16][17]

Conclusion

Anhydrous 2-butoxyethyl methyl ether represents a valuable, yet underutilized, solvent for moisture-sensitive reactions. Its high boiling point provides a wider operational temperature range, enhancing reaction control and safety compared to traditional low-boiling ethers. By following the detailed purification and handling protocols outlined in this guide, researchers can confidently employ this solvent to tackle challenging synthetic transformations that require stringent anhydrous conditions at elevated temperatures.

References

-

Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). ToxFAQs™ for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

-

Oreate AI Blog. (2025). Exploring Solvents for Grignard Reactions: A Greener Approach. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butane, 1-(2-methoxyethoxy)- (CAS 13343-98-1). Retrieved from [Link]

-

PubChem. (n.d.). Butyl methyl ether. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (1996). 2-butoxyethanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Protection of the Hydroxyl Group as a Methoxymethyl (MOM) Ether: 1-Methoxymethyl-1-phenylethane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

-

International Journal of Advance Research in Science and Engineering. (2014). Application of Green Chemistry Principles in Organo-Grignard Reactions. Retrieved from [Link]

-

Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]

- Google Patents. (n.d.). Purification of ethers - US3450608A.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-butoxyethanol. Retrieved from [Link]

- Schlosser, M. (Ed.). (1994). Organometallics in Organic Synthesis. Wiley.

-

Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

-

NurdRage. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. Retrieved from [Link]

-

askIITians. (2025). Why is ether used as a solvent during Grignard reactions?. Retrieved from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

- St-Amour, A. D., et al. (2013). The historic and current use of glycol ethers: A picture of change. Toxicology Letters, 221, S53.

-

Angene Chemical. (n.d.). This compound(CAS# 13343-98-1). Retrieved from [Link]

- Ben Khedir, A. S., et al. (2016). Comparison of Organic Solvents Desorption of Eight Glycol Ethers from Charcoal Tube and Application of Chemometric Approach for Optimization. Journal of Analytical & Bioanalytical Techniques, 7(5).

-

P2 InfoHouse. (n.d.). Glycol Ethers - Overview. Retrieved from [Link]

Sources

- 1. Science News | Lab Reporter | Fisher Scientific [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]

- 6. angenesci.com [angenesci.com]

- 7. Butane, 1-(2-methoxyethoxy)- (CAS 13343-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. 13343-98-1 | this compound - AiFChem [aifchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. youtube.com [youtube.com]

- 12. Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog [oreateai.com]

- 13. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 14. chemos.de [chemos.de]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. 2-Butoxyethanol and 2-Butoxyethanol Acetate | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

Application Note: Mastering High-Temperature Synthesis with Butyl 2-methoxyethyl Ether (Diglyme)

Abstract: This comprehensive guide provides an in-depth exploration of Butyl 2-methoxyethyl ether, also known as Diglyme, as a high-performance solvent for high-temperature chemical reactions. Tailored for researchers, chemists, and drug development professionals, this document outlines the critical physicochemical properties, detailed experimental setups, and robust safety protocols necessary for its effective and safe implementation. A representative Suzuki-Miyaura cross-coupling reaction is detailed as a practical exemplar of its application, complete with step-by-step protocols and reaction monitoring techniques.

Introduction: The Case for High-Boiling Point Ethers in Synthesis

Modern synthetic chemistry frequently demands reaction conditions that push the boundaries of temperature and pressure to drive challenging transformations, improve reaction kinetics, and control product selectivity. The choice of solvent is paramount and can dictate the success or failure of a reaction. This compound (Diglyme) has emerged as a solvent of choice for many high-temperature applications due to its high boiling point, excellent chemical stability, and ability to solvate a wide range of organic and organometallic species.[1][2]

This application note serves as a technical primer, moving beyond a simple recitation of properties to explain the causality behind experimental design when using this versatile solvent. We will delve into the requisite equipment, safety considerations born from its chemical nature, and a practical, validated protocol for its use.

Foundational Knowledge: Properties and Safety of this compound (Diglyme)

A thorough understanding of a solvent's properties is the bedrock of safe and effective experimental design. Diglyme's utility is intrinsically linked to its unique physical characteristics and potential hazards.

Physicochemical Properties

Diglyme is a colorless liquid with a mild, ether-like odor.[2][3] Its high boiling point is its most notable feature for high-temperature work, allowing for reactions to be conducted at temperatures significantly above those achievable with more common ether solvents like THF or 1,4-dioxane. Its miscibility with water and various organic solvents adds to its versatility.[2][3]

| Property | Value | Source |

| Chemical Formula | C₆H₁₄O₃ | [2][3] |

| Molar Mass | 134.17 g/mol | [2] |

| Boiling Point | 162 °C (324 °F) | [2][3] |

| Melting Point | -64 °C (-83 °F) | [2][3] |

| Density | 0.937 - 0.944 g/mL at 20°C | [2][3] |

| Flash Point | 51 - 59 °C (124 - 138 °F) | [4][5] |

| Autoignition Temp. | 190 °C (374 °F) | [4][5] |

| Solubility in Water | Miscible | [2][3] |

Critical Safety Considerations: Beyond the Fume Hood

Safe handling of Diglyme requires acknowledging three primary hazards: flammability, peroxide formation, and toxicity.

-

Flammability: With a flash point around 59°C, Diglyme is a flammable liquid.[4] All operations should be conducted in a certified chemical fume hood, away from ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment.[4][6] In case of a fire, use dry chemical powder for small fires and alcohol-resistant foam or water spray for larger fires.[7]

-

Peroxide Formation: Like many ethers, Diglyme can form explosive peroxides upon exposure to air and light.[3] This is a critical safety concern, as aged solvent can pose a severe explosion risk, especially upon heating and concentration.

-

Mitigation Strategy: Always purchase Diglyme with added inhibitors (like BHT) when possible.[8] Containers must be dated upon receipt and upon opening.[8] Store in tightly sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) and away from heat and sunlight.[4] Periodically test for the presence of peroxides, especially before distilling or concentrating, and dispose of any container that has been open for more than a year.[8]

-

-

Toxicity: Diglyme is classified by the European Chemicals Agency as a substance of very high concern (SVHC) due to its reproductive toxicity.[2][9] Inhalation and dermal contact are the primary routes of exposure.[10] Therefore, stringent personal protective equipment (PPE) is mandatory.

-

Required PPE: Wear safety goggles or a face shield, a flame-resistant lab coat, and chemical-resistant gloves (check manufacturer's compatibility chart for breakthrough times).[8][11] All handling of open containers must occur within a properly functioning chemical fume hood to minimize inhalation exposure.[11]

-

The Anatomy of a High-Temperature Experimental Setup

Conducting reactions at temperatures approaching 160°C requires a carefully considered experimental setup to ensure safety, efficiency, and reaction integrity. A standard reflux apparatus is typically employed.

Core Components and Rationale

-

Reaction Vessel: For temperatures up to ~180°C, a heavy-walled borosilicate glass round-bottom flask is generally sufficient. For reactions involving high pressures or highly corrosive materials, a stainless steel or Hastelloy high-pressure reactor is necessary.[12] The vessel must be appropriately sized, typically filled to no more than two-thirds of its volume.

-

Heating and Temperature Monitoring: A heating mantle connected to a proportional-integral-derivative (PID) controller is the preferred method for precise and uniform heating. An oil bath can also be used, but poses a greater fire risk at these temperatures. Direct heating on a hot plate is strongly discouraged due to the risk of localized superheating and flask failure. A thermometer or thermocouple should be placed to measure the internal reaction temperature, not the bath or mantle temperature.

-

Stirring: Vigorous and consistent mechanical stirring is crucial for ensuring thermal and compositional homogeneity. A magnetic stir bar may be insufficient for viscous reaction mixtures or larger scale reactions, where an overhead mechanical stirrer is superior.

-

Reflux Condenser: A condenser (e.g., Allihn or Graham) is essential to prevent the loss of solvent and reagents due to evaporation. Ensure a steady flow of coolant (water or a recirculating chiller) through the condenser jacket.

-

Inert Atmosphere: Many high-temperature reactions, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture. The apparatus should be equipped with a gas inlet to allow for purging and blanketing with an inert gas like argon or nitrogen. A gas bubbler filled with mineral oil is used to vent the system and provide a positive pressure gradient.

Visualizing the Workflow

The following diagram illustrates a standard laboratory setup for a high-temperature reaction under an inert atmosphere.

Caption: Standard reflux apparatus for high-temperature reactions.

Protocol: Suzuki-Miyaura Cross-Coupling in Diglyme

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, used to form carbon-carbon bonds.[13][14] Its utility is often enhanced at higher temperatures, making it an excellent model reaction to illustrate the use of Diglyme.

Reaction: Coupling of 4-bromoanisole with phenylboronic acid.

Materials and Reagents

-